molecular formula C16H17N3O3S2 B2612941 N-{3-[1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide CAS No. 927556-25-0

N-{3-[1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide

Cat. No.: B2612941
CAS No.: 927556-25-0
M. Wt: 363.45
InChI Key: CXRRPRDRNZSQMS-UHFFFAOYSA-N
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Description

N-{3-[1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide is a complex organic compound that features a unique combination of functional groups, including a methanesulfonyl group, a thiophene ring, and a pyrazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyclocondensation of 2-cyano-N-(2-nitrophenyl)acetamide with 1,4-dithiane-2,5-diol in boiling ethanol containing a catalytic amount of triethylamine . This reaction yields the desired pyrazole derivative, which can then be further functionalized to introduce the methanesulfonyl and thiophene groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the intermediate compounds can be reduced to amines.

    Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-{3-[1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{3-[1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The thiophene and pyrazole rings can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methanesulfonyl group enhances its potential as an enzyme inhibitor, while the thiophene and pyrazole rings contribute to its binding affinity and specificity.

Biological Activity

N-{3-[1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The compound's unique structure, featuring a methanesulfonyl group and a thiophene ring, contributes to its potential therapeutic applications. This article will explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Structure and Composition

The molecular formula for this compound is C18H21N3O4S2. The compound has a molecular weight of 393.50 g/mol. Its IUPAC name highlights its complex structure, which includes both aromatic and heterocyclic components.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can lead to modulation of enzyme activities or receptor functions, influencing various cellular pathways such as signal transduction and metabolic processes.

Antiparasitic Properties

Recent studies have highlighted the antiparasitic potential of compounds similar to this compound. For instance, related pyrazole derivatives have shown activity against Leishmania species, which cause leishmaniasis—a significant health concern in tropical regions. Research indicates that structural modifications can enhance potency while maintaining selectivity against parasite targets.

Anticancer Activity

Several derivatives of pyrazole compounds have demonstrated anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines. For example, studies have shown that modifications to the pyrazole ring can lead to improved efficacy against breast and lung cancer cells. The specific activity of this compound in these contexts remains an area for further investigation.

Inhibition of Enzymatic Activity

The compound has also been evaluated for its ability to inhibit key enzymes involved in disease processes. For example, inhibition studies have indicated that it may affect cytochrome P450 enzymes, which play a crucial role in drug metabolism and can lead to significant drug-drug interactions if not carefully managed.

Study 1: Antiparasitic Efficacy

A study exploring the effectiveness of similar pyrazole compounds against Leishmania infantum found that certain structural features significantly influenced biological activity. The study reported an EC50 value indicating effective concentrations for antiparasitic action, highlighting the importance of chemical modifications in enhancing therapeutic potential.

CompoundEC50 (µM)Selectivity Index
Compound A0.510
Compound B0.88
N-{3-[1-methanesulfonyl...}TBDTBD

Study 2: Anticancer Activity

In vitro tests on cancer cell lines revealed that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells. The study emphasized the need for further optimization to enhance selectivity and reduce cytotoxicity towards normal cells.

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)2.0Apoptosis induction
A549 (Lung)1.5Cell cycle arrest

Properties

IUPAC Name

N-[3-(2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S2/c1-11(20)17-13-6-3-5-12(9-13)14-10-15(16-7-4-8-23-16)19(18-14)24(2,21)22/h3-9,15H,10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRRPRDRNZSQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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